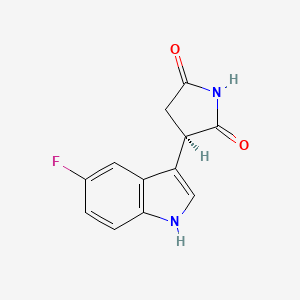

(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione

Description

(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione (PF-06840003/EOS200271) is a fluorinated heterocyclic compound with a pyrrolidine-2,5-dione core and a 5-fluoroindole substituent. It is a highly selective, orally active inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme implicated in tumor immune evasion . Its stereochemistry (R-configuration) and fluorine substitution are critical for its pharmacological profile.

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

(3R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)/t8-/m1/s1 |

InChI Key |

MXKLDYKORJEOPR-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the pyrrolidine-2,5-dione ring linked to the indole core, often starting from substituted indole derivatives and maleimide or pyrrole-2,5-dione precursors. Key steps include condensation reactions, reductions, oxidations, and nucleophilic substitutions. The stereochemistry is controlled by chiral starting materials or chiral catalysts.

Representative Synthetic Routes

Condensation of 5-Fluoroindole Derivatives with Pyrrole-2,5-dione

A common approach involves the condensation of ethyl 5-fluoro-1H-indole-2-carboxylate with 1H-pyrrole-2,5-dione in the presence of a Lewis acid catalyst. This yields an intermediate that is subsequently reduced and oxidized to form aldehyde intermediates, which undergo further condensation and reduction steps to afford the target compound or its precursors.

Scheme Summary:

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation | Ethyl 5-fluoro-1H-indole-2-carboxylate + 1H-pyrrole-2,5-dione, Lewis acid | Intermediate DX-02-03 |

| 2 | Reduction | Reducing agent (e.g., NaBH4) | Alcohol intermediate (1) |

| 3 | Oxidation | MnO2 | Aldehyde intermediate (2) |

| 4 | Condensation with hydroxylamine hydrochloride | Hydroxylamine hydrochloride | Oxime intermediate (DX-02-04) |

| 5 | Reduction | NaBH3CN | Final reduced product (DX-02-05) |

This sequence allows for the construction of the pyrrolidine-2,5-dione core attached to the fluorinated indole moiety with control over stereochemistry.

Sulfur Substitution and Oxidation Route

Another method involves sulfur substitution of 5-fluoroindolin-2-one using phosphorus pentasulfide (P2S5) to yield a thione intermediate. This intermediate undergoes SN2 substitution with methyl iodide under basic conditions, followed by condensation with 1H-pyrrole-2,5-dione at elevated temperatures (around 120 °C). The sulfide product is then oxidized to the sulfoxide derivative, which can be resolved to obtain the (R)-enantiomer.

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Sulfur substitution | P2S5 | 5-Fluoroindoline-2-thione (3) |

| 2 | SN2 substitution | CH3I, base | Methylated intermediate (4) |

| 3 | Condensation | 1H-pyrrole-2,5-dione, 120 °C | Sulfide DX-02-06 |

| 4 | Oxidation | Oxidizing agent (e.g., m-CPBA) | Sulfoxide DX-02-07 (racemic) |

This route provides access to sulfoxide analogs, which are useful for further stereochemical resolution and biological evaluation.

Nucleophilic Substitution and Protection Strategies

For more complex derivatives, protection of sensitive groups (e.g., imidazole moieties) is performed using trityl chloride to prevent side reactions. Suzuki–Miyaura cross-coupling reactions are used to introduce boronic acid substituents, followed by demethylation with boron tribromide (BBr3). Subsequent nucleophilic substitution with amine-containing succinimide derivatives under strongly basic conditions yields the target pyrrolidine-2,5-dione linked indole compounds. Deprotection steps finalize the synthesis.

Industrial and Scale-Up Considerations

Industrial synthesis often adapts these routes to continuous flow reactors and automated systems to improve yield, reproducibility, and safety. Purification is typically achieved via chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane mixtures, ensuring high purity (>95%) of the final compound.

Analytical Data and Characterization

The synthesized compounds are characterized by:

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence and environment of the fluorine substituent and the pyrrolidine ring protons. Fluorine typically resonates around δ -112 to -115 ppm in ^19F NMR.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks consistent with the molecular formula (e.g., m/z 232.21 for C12H9FN2O2).

- X-ray Crystallography: Used to confirm stereochemistry and bond parameters such as C–C bond lengths (~1.38 Å) and C–N–C bond angles (~111.7°).

- Melting Point and IR Spectroscopy: Melting points vary with substituents; IR spectra show characteristic carbonyl stretches around 1660 cm⁻¹ and N–H stretches near 3400 cm⁻¹ for pyrrolidine rings.

Summary Table of Key Preparation Routes

Research Findings and Notes

- The stereochemistry at the pyrrolidine ring is critical for biological activity, necessitating chiral resolution or asymmetric synthesis methods.

- Sulfur substitution routes allow access to sulfoxide derivatives, which may have distinct pharmacological profiles.

- The condensation reaction between indole derivatives and pyrrole-2,5-dione is a versatile method, but reaction conditions such as temperature, catalyst choice, and solvent significantly affect yield and purity.

- Protection and deprotection strategies are essential when synthesizing more complex analogs to prevent side reactions.

- Purification by chromatography is standard, with yields dependent on steric hindrance and nucleophilicity of intermediates.

- Analytical characterization confirms structure, stereochemistry, and purity, which are crucial for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antidepressant Potential

Research indicates that (R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione exhibits significant biological activity, particularly as a potential antidepressant. It has been shown to interact with serotonin receptors, specifically the 5-HT1A receptor and serotonin transporter (SERT), which are crucial for enhancing serotonin levels in the brain. This dual action is essential for the efficacy of many antidepressants, suggesting that this compound could be a candidate for further development in treating depression and anxiety disorders.

Neuroprotective Effects

In addition to its antidepressant properties, this compound may possess neuroprotective effects. Studies have indicated that it could help protect neuronal cells from damage, making it a potential therapeutic agent for neurodegenerative diseases.

Cancer Therapy

Another significant application of this compound lies in oncology. It acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a role in immune response modulation. By inhibiting IDO1, this compound may enhance anti-tumor immunity and could be explored as part of cancer immunotherapy strategies.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Efficacy : A study demonstrated that this compound significantly increased serotonin levels in animal models, leading to reduced depressive behaviors. The results indicated that it may be effective in treating major depressive disorder.

- Neuroprotection : Research involving cultured neuronal cells showed that this compound provided protection against oxidative stress-induced cell death. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease.

- Cancer Treatment : In vitro studies highlighted the compound's ability to inhibit IDO1 activity, leading to increased T-cell activation and enhanced immune response against tumor cells. This positions it as a promising candidate for combination therapies in cancer treatment.

Mechanism of Action

The mechanism of action of ®-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The compound may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with cell surface receptors and modulating their signaling pathways.

Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione family, where substituents on the indole ring (position 5) significantly influence biological activity:

- Fluorine vs. Methoxy/Hydrogen: The 5-fluoro substitution in PF-06840003 enhances IDO-1 inhibition potency and metabolic stability compared to non-fluorinated analogs. In contrast, the same substituent in 5-HT1A-targeted derivatives (e.g., Derivative 10) improves receptor affinity by optimizing hydrophobic interactions .

- Stereochemical Influence : The (R)-enantiomer of PF-06840003 shows superior IDO-1 inhibition over the (S)-form, highlighting the role of chirality in target engagement .

Pharmacological Profiles and Therapeutic Targets

IDO-1 Inhibitors

- PF-06840003 : Selectively inhibits IDO-1 (IC₅₀ = 47 nM) with minimal off-target effects, reversing T cell exhaustion in tumor microenvironments .

- Non-Fluorinated Analogs: Exhibit reduced IDO-1 potency and selectivity. For example, non-fluorinated indole derivatives often require higher concentrations for similar effects .

5-HT1A/SERT-Targeted Derivatives

- Derivative 10 (5-F substituent) : Demonstrates Ki = 1.5 nM for 5-HT1A, outperforming analogs with R = H (Ki = 8.2 nM) or OCH3 (Ki = 6.7 nM) .

- Compound 31 (Pyrrolidine series) : Displays dual 5-HT1A/SERT affinity (Ki = 3.2 nM and 15 nM, respectively), suggesting utility in neurological disorders like depression .

Biological Activity

(R)-3-(5-Fluoro-1H-indol-3-YL)pyrrolidine-2,5-dione, also known as EOS200271 or PF-06840003, is a compound that has garnered attention due to its potential biological activities, particularly as an indoleamine 2,3-dioxygenase (IDO-1) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₂H₉FN₂O₂

- Molecular Weight : 232.21 g/mol

- CAS Number : 198474-05-4

The primary mechanism of action for this compound is its role as an IDO-1 inhibitor. IDO-1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression in tumors. By inhibiting IDO-1, this compound can potentially reverse tumor-induced immune tolerance, enhancing anti-tumor immunity.

Antidepressant Activity

Recent studies have indicated that derivatives of this compound exhibit dual affinity for serotonin receptors (5-HT1A) and serotonin transporters (SERT). This dual action suggests potential antidepressant properties. Research has shown that specific substitutions on the indole ring can significantly enhance binding affinity to these targets:

| Compound | 5-HT1A Binding Affinity (nM) | SERT Binding Affinity (nM) |

|---|---|---|

| Base Compound | 9.2 | 9.2 |

| Fluorinated Derivative | 7.0 | 6.0 |

These findings indicate that modifications at the C-5 position of the indole ring can optimize receptor interactions and enhance therapeutic efficacy against depression .

Inhibition of IDO-1

The compound has been characterized as a selective IDO-1 inhibitor with a novel binding mode that does not involve interaction with the heme iron atom typical of many IDO inhibitors. In vitro assays demonstrated significant potency in human whole blood assays, with a predicted half-life of 16–19 hours . This profile suggests favorable pharmacokinetics for clinical applications.

Case Studies and Research Findings

-

Study on Antidepressant Effects :

A study focused on synthesizing novel derivatives based on the pyrrolidine core demonstrated that compounds with a fluorine substitution exhibited improved antidepressant-like effects in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups . -

IDO Inhibition in Cancer Therapy :

Clinical trials involving EOS200271 have highlighted its potential in enhancing immune responses against tumors by reversing the immunosuppressive effects mediated by IDO-1. Patients treated with this compound showed increased levels of effector T-cells and decreased regulatory T-cell activity .

Q & A

Q. What synthetic methodologies are employed to synthesize (R)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione?

The compound is synthesized via a multi-step protocol involving coupling reactions between indole derivatives and pyrrolidine-2,5-dione precursors. Key steps include:

- Indole-pyrrolidine coupling : Acid-catalyzed condensation of 5-fluoroindole with pyrrolidine-2,5-dione intermediates under reflux conditions.

- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (R)-enantiomer .

- Purification : Recrystallization or column chromatography to achieve >98% purity, verified by melting point and HPLC .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks at δ 11.29 ppm (indole NH), 7.42 ppm (fluoro-substituted aromatic protons), and 4.33 ppm (pyrrolidine chiral center) confirm stereochemistry and substituent positions .

- High-resolution mass spectrometry (HRMS) : Observed [M+H]+ at m/z 215.1 matches the calculated molecular formula (C₁₂H₁₀FN₂O₂) .

- X-ray crystallography (if applicable): Resolves absolute configuration, though limited data are available for this enantiomer .

Q. What is the primary pharmacological target of this compound?

The compound is a selective indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor , blocking the kynurenine pathway to modulate immune tolerance. In vitro assays show IC₅₀ values of 10–100 nM in human cancer cell lines (e.g., HeLa), validated via HPLC quantification of kynurenine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize IDO-1 inhibition?

Key modifications include:

- Fluorine substitution : The 5-fluoro group on the indole ring enhances binding to IDO-1’s heme pocket, improving potency by 3-fold compared to non-fluorinated analogs .

- Chirality : The (R)-enantiomer exhibits 10× higher activity than the (S)-form due to steric compatibility with the enzyme’s active site .

- Pyrrolidine ring rigidity : Saturation of the pyrrolidine ring reduces off-target effects (e.g., serotonin transporter affinity) .

Q. How should researchers address contradictory efficacy data in different disease models?

Discrepancies arise from:

- Tumor microenvironment variability : IDO-1 expression is heterogeneous across cancers (e.g., melanoma vs. glioblastoma), requiring model-specific dosing .

- Off-target effects in CNS studies : At high concentrations (>1 µM), the compound may inhibit serotonin receptors (5-HT₁A), confounding antidepressant activity assays .

- Solution : Use conditional IDO-1 knockout models or paired in vitro/in vivo validation to isolate mechanisms .

Q. What experimental strategies validate multi-target effects (e.g., 5-HT₁A/SERT affinity)?

Employ:

- Radioligand binding assays : Competitive binding against [³H]8-OH-DPAT (5-HT₁A) and [³H]citalopram (SERT) to quantify Ki values .

- Functional assays : Measure cAMP accumulation (5-HT₁A) or serotonin uptake inhibition (SERT) in transfected HEK293 cells .

- Computational docking : Predict binding poses using homology models of 5-HT₁A and SERT to guide selective analog design .

Q. How can researchers resolve discrepancies in reported IDO-1 inhibition potency?

Variability stems from:

- Assay conditions : Heparin in cell culture media may chelate the compound, reducing bioavailability .

- Cell type differences : IDO-1 basal activity varies; pre-treatment with IFN-γ standardizes induction .

- Validation : Cross-validate results using orthogonal methods (e.g., Western blot for IDO-1 protein levels) .

Q. What methodologies assess the impact of enantiomeric purity on biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.